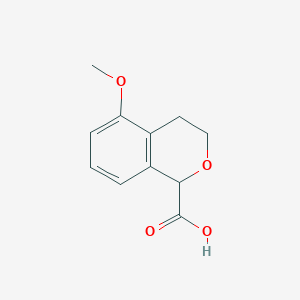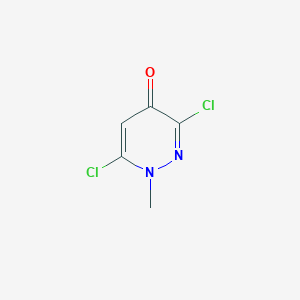
N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a bromobenzylidene group attached to a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylpropane-2-sulfinamide. This reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
- N-(3-Chlorobenzylidene)-2-methylpropane-2-sulfinamide
- N-(3-Bromobenzylidene)-2-ethylpropane-2-sulfinamide
Uniqueness
N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the bromine atom on the benzylidene group, which can influence its reactivity and interaction with biological targets. The presence of the sulfinamide group also imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14BrNOS |
|---|---|
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-5-4-6-10(12)7-9/h4-8H,1-3H3 |
Clave InChI |
IKKMOLIJQSTKRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


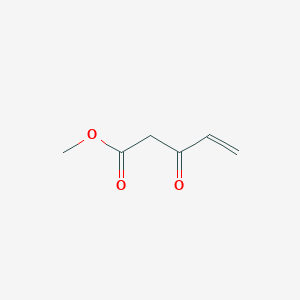
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

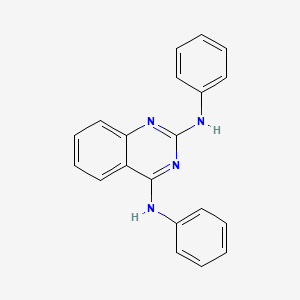
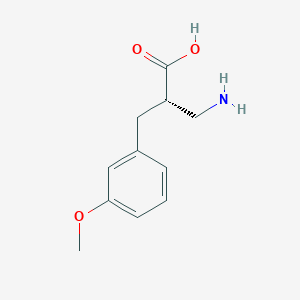
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)

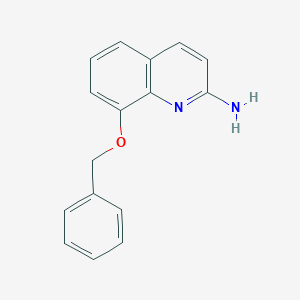
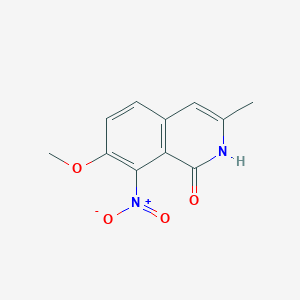

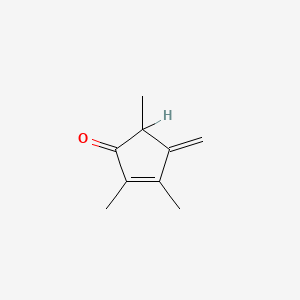
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
